molecular formula C6H6O2S B14619183 2H-Pyran-2-one, 4-mercapto-6-methyl- CAS No. 58035-29-3

2H-Pyran-2-one, 4-mercapto-6-methyl-

Cat. No.: B14619183
CAS No.: 58035-29-3
M. Wt: 142.18 g/mol
InChI Key: KELWGMKIOSOXEM-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 4-mercapto-6-methyl-: is a heterocyclic compound with a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-mercapto-6-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-2-one, 4-mercapto-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

2H-Pyran-2-one, 4-mercapto-6-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-mercapto-6-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2H-Pyran-2-one, 4-methoxy-6-methyl-
  • 2H-Pyran-2-one, 6-methyl-4-methoxy-
  • 2H-Pyran-2-one, 4-methyl-6-methoxy-

Comparison: Compared to these similar compounds, 2H-Pyran-2-one, 4-mercapto-6-methyl- is unique due to the presence of the mercapto group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

58035-29-3

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

IUPAC Name

6-methyl-4-sulfanylpyran-2-one

InChI

InChI=1S/C6H6O2S/c1-4-2-5(9)3-6(7)8-4/h2-3,9H,1H3

InChI Key

KELWGMKIOSOXEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)S

Origin of Product

United States

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